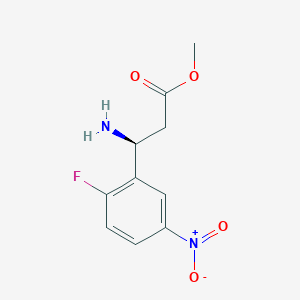

methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate

Description

Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate is a chiral compound characterized by a phenyl ring substituted with electron-withdrawing groups (fluoro and nitro) at positions 2 and 5, respectively. The (3S)-stereocenter and the methyl ester group contribute to its distinct physicochemical properties, including solubility and reactivity. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or peptidomimetics due to its amino ester functionality . Its molecular formula is C₁₀H₁₀FN₂O₄, with a molecular weight of 253.20 g/mol (calculated based on ). The nitro group enhances electrophilicity, while the fluorine atom may influence metabolic stability and binding interactions in biological systems.

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O4/c1-17-10(14)5-9(12)7-4-6(13(15)16)2-3-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXFRPKCMKAXKD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213151-34-8 | |

| Record name | methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Amination: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Esterification: The final step involves the esterification of the resulting amino acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous-flow reactors and other advanced techniques may be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield aniline derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies of enzyme interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups, stereochemistry, or aromatic substitution patterns. Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- The 2-fluoro-5-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the 4-methoxyphenyl group in compounds 32 and 33 (), which is electron-donating. This difference significantly impacts reactivity, particularly in electrophilic aromatic substitution or hydrogen bonding .

- The methyl ester in the target compound may confer higher volatility compared to the ethyl ester in compound 33 (), affecting solubility and synthetic utility.

Stereochemical Considerations :

- The (3S)-configuration in the target compound contrasts with the (2R,3S)-dihydroxy configuration in compounds 32 and 33 (). This stereochemical divergence likely influences chiral recognition in enzymatic systems or asymmetric synthesis pathways .

Functional Group Diversity: The primary amine in the target compound distinguishes it from the secondary amine in 2-cyclobutyl-2-methoxyethan-1-amine ().

Biological and Synthetic Relevance :

- Compounds with nitro groups (e.g., the target compound) are often intermediates in the synthesis of amines or heterocycles, whereas methoxy-substituted analogs () are prevalent in natural product derivatives with antioxidant properties .

Biological Activity

Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14FNO2

- Molar Mass : 211.23 g/mol

- CAS Number : 1213168-33-2

The compound features an amino group and a propanoate backbone with a fluorinated nitrophenyl moiety, which contributes to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Amination : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Esterification : The resulting amino acid is esterified with methanol under acidic conditions.

These methods can be optimized for industrial production, often utilizing continuous-flow reactors to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and nitro groups can influence its binding affinity, potentially modulating enzyme activities or receptor interactions.

Research Applications

This compound has been utilized in various scientific research applications, including:

- Enzyme Interaction Studies : It serves as a valuable tool for studying enzyme kinetics and mechanisms due to its ability to interact with active sites.

- Protein Modifications : The compound can be used to explore post-translational modifications of proteins, aiding in understanding cellular processes .

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

- Receptor Binding Studies : Research indicated that the compound exhibits selective binding to certain receptors, which may lead to the development of targeted therapies for conditions like cancer or neurodegenerative diseases.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H14FNO2 | Enzyme inhibitor; receptor modulator |

| Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate | C11H15N | Moderate enzyme interaction; less selective |

| Methyl (3S)-3-amino-3-(phenyl)propanoate | C10H13N | Broad-spectrum activity; lower potency |

Q & A

Q. How to address discrepancies in pharmacological data between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.